molecular formula C9H12N4O5 B14742929 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea CAS No. 5346-33-8

1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea

Cat. No.: B14742929
CAS No.: 5346-33-8
M. Wt: 256.22 g/mol
InChI Key: YRAXXSAIKVEZFO-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is a synthetic organic compound that features a nitrofuran moiety, which is known for its antimicrobial properties. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-(3-hydroxypropyl)urea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Various oxidized nitrofuran derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties due to the nitrofuran moiety.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Possible applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is likely related to its nitrofuran component. Nitrofuran compounds typically exert their effects by generating reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial activity. The molecular targets may include bacterial DNA, proteins, and cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    Nitrofurazone: Used as a topical antimicrobial agent.

Comparison

1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is unique due to its specific structure, which combines a nitrofuran moiety with a hydroxypropyl and urea group. This combination may confer unique properties, such as enhanced solubility or specific biological activity, compared to other nitrofuran compounds.

Properties

CAS No.

5346-33-8

Molecular Formula

C9H12N4O5

Molecular Weight

256.22 g/mol

IUPAC Name

1-(3-hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C9H12N4O5/c10-9(15)12(4-1-5-14)11-6-7-2-3-8(18-7)13(16)17/h2-3,6,14H,1,4-5H2,(H2,10,15)

InChI Key

YRAXXSAIKVEZFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCO)C(=O)N

Origin of Product

United States

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